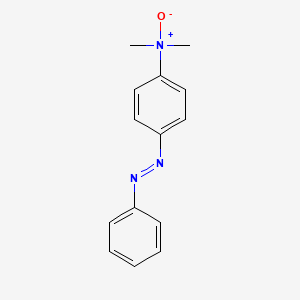

4-Dimethylaminoazobenzene amine N-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Dimethylaminoazobenzene amine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C14H15N3O and its molecular weight is 241.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The incorporation of N-oxide functionalities into drug design has been shown to improve the pharmacological profiles of compounds. Notable applications include:

- Prodrugs : N-oxides can serve as prodrugs that are converted into active forms in vivo, enhancing drug efficacy and reducing toxicity .

- Anticancer Agents : Studies have indicated that derivatives of 4-dimethylaminoazobenzene exhibit selective cytotoxicity against cancer cell lines. For example, the N-oxide derivative has been evaluated for its ability to induce apoptosis in tumor cells through modulation of signaling pathways .

| Application | Description |

|---|---|

| Prodrugs | Enhances solubility and reduces toxicity |

| Anticancer | Induces apoptosis in cancer cells |

Organic Synthesis

In organic chemistry, 4-dimethylaminoazobenzene amine N-oxide can act as an effective reagent in various synthetic processes:

- Nucleophilic Catalysis : The compound has been utilized as a nucleophilic catalyst in peptide coupling reactions, facilitating the formation of carboxamides and peptides under mild conditions .

- Oxidation Reactions : It serves as an oxidant in synthetic organic chemistry, contributing to reactions such as the Ley-Griffith oxidation, which transforms alcohols into carbonyl compounds .

Toxicological Studies

The compound has been extensively studied for its carcinogenic properties. Research indicates that 4-dimethylaminoazobenzene is reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies. The following points summarize key findings:

- Carcinogenicity : The compound caused liver tumors in various animal models when administered through different routes (oral, subcutaneous) and has been linked to other types of cancers .

- Metabolic Activation : The metabolic conversion of the compound into reactive intermediates is believed to play a crucial role in its carcinogenic effects .

Case Studies

- Antitumor Activity : A study demonstrated that the N-oxide derivative exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and SNB-19, with percent growth inhibitions exceeding 85% .

- Toxicological Assessment : Research involving dietary administration of 4-dimethylaminoazobenzene to mice showed a clear correlation between exposure duration and tumor incidence, reinforcing its classification as a carcinogen .

Eigenschaften

CAS-Nummer |

2747-31-1 |

|---|---|

Molekularformel |

C14H15N3O |

Molekulargewicht |

241.29 g/mol |

IUPAC-Name |

N,N-dimethyl-4-phenyldiazenylbenzeneamine oxide |

InChI |

InChI=1S/C14H15N3O/c1-17(2,18)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12/h3-11H,1-2H3 |

InChI-Schlüssel |

XHTVNOLAJVJNLK-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C1=CC=C(C=C1)N=NC2=CC=CC=C2)[O-] |

Kanonische SMILES |

C[N+](C)(C1=CC=C(C=C1)N=NC2=CC=CC=C2)[O-] |

Synonyme |

DMAB N-oxide N,N-dimethyl-4-aminoazobenzene N-oxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.